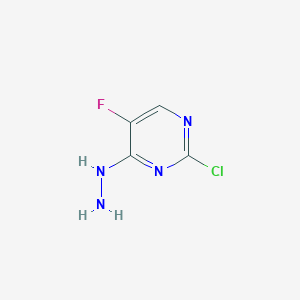

2-Chloro-5-fluoro-4-hydrazinylpyrimidine

Description

BenchChem offers high-quality 2-Chloro-5-fluoro-4-hydrazinylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-4-hydrazinylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-5-fluoropyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClFN4/c5-4-8-1-2(6)3(9-4)10-7/h1H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVXJKCVBDUKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-chloro-5-fluoropyrimidin-4-yl)hydrazine: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-chloro-5-fluoropyrimidin-4-yl)hydrazine is a pivotal heterocyclic building block in contemporary medicinal chemistry, primarily recognized for its role as a key precursor in the synthesis of a multitude of kinase inhibitors. Its unique structural arrangement, featuring a reactive hydrazine moiety and strategically positioned halogen atoms on a pyrimidine core, facilitates the construction of complex, biologically active molecules. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol, and its critical applications in the development of targeted therapeutics, particularly cyclin-dependent kinase (CDK) and Janus kinase (JAK) inhibitors. Emphasis is placed on the chemical principles underpinning its synthesis and reactivity, offering a robust resource for researchers engaged in drug discovery and development.

Compound Identification and Physicochemical Properties

The compound of interest is systematically named (2-chloro-5-fluoropyrimidin-4-yl)hydrazine according to IUPAC nomenclature.[1] It is also commonly referred to by synonyms such as 2-chloro-5-fluoro-4-hydrazinylpyrimidine.

Table 1: Physicochemical Properties of (2-chloro-5-fluoropyrimidin-4-yl)hydrazine

| Property | Value | Source |

| IUPAC Name | (2-chloro-5-fluoropyrimidin-4-yl)hydrazine | |

| CAS Number | 848837-56-1 | |

| Molecular Formula | C₄H₄ClFN₄ | |

| Molecular Weight | 162.55 g/mol | |

| Appearance | White to off-white solid (typical) | General laboratory observation |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO | General laboratory observation |

Synthesis of (2-chloro-5-fluoropyrimidin-4-yl)hydrazine

The synthesis of (2-chloro-5-fluoropyrimidin-4-yl)hydrazine is a multi-step process that begins with the readily available starting material, 5-fluorouracil. The overall strategy involves the conversion of the pyrimidine-dione into a di-chloro derivative, followed by a regioselective nucleophilic aromatic substitution (SNAr) with hydrazine.

Synthesis Pathway Overview

Caption: Overall synthetic route to (2-chloro-5-fluoropyrimidin-4-yl)hydrazine.

Mechanism of Synthesis

The key steps in the synthesis are mechanistically distinct and crucial for achieving the desired product with high yield and purity.

-

Step 1: Dichlorination of 5-Fluorouracil: 5-Fluorouracil is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base such as N,N-dimethylaniline (DMA). The base serves to neutralize the HCl generated during the reaction. This reaction converts the hydroxyl groups of the tautomeric form of 5-fluorouracil into chloro groups, yielding the key intermediate, 2,4-dichloro-5-fluoropyrimidine.

-

Step 2: Regioselective Hydrazinolysis: The intermediate, 2,4-dichloro-5-fluoropyrimidine, possesses two reactive sites for nucleophilic attack at the C2 and C4 positions. The reaction with hydrazine hydrate is highly regioselective, with the nucleophilic attack preferentially occurring at the C4 position. This selectivity is attributed to the electronic effects of the fluorine atom at the C5 position, which makes the C4 position more electrophilic and susceptible to nucleophilic attack. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the C4 carbon, leading to the formation of a Meisenheimer complex, which then eliminates a chloride ion to restore aromaticity and yield the final product.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Part A: Synthesis of 2,4-dichloro-5-fluoropyrimidine

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 5-fluorouracil (26 g, 0.2 mol) and N,N-dimethylaniline (36.3 g, 0.3 mol).

-

Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (92 g, 0.6 mol) to the stirred mixture at room temperature. An exothermic reaction will occur; maintain the temperature below 40°C using an ice bath.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring. The product will separate as an oil. Extract the aqueous mixture with dichloromethane (3 x 150 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-5-fluoropyrimidine as a pale-yellow oil. The crude product is of sufficient purity for the next step.

Part B: Synthesis of (2-chloro-5-fluoropyrimidin-4-yl)hydrazine

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 2,4-dichloro-5-fluoropyrimidine (16.7 g, 0.1 mol) in ethanol (100 mL).

-

Addition of Hydrazine: Cool the solution to 0°C in an ice bath and add hydrazine hydrate (5.5 g, 0.11 mol) dropwise with stirring. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A precipitate will form as the reaction progresses.

-

Isolation: Filter the solid precipitate and wash with cold ethanol (2 x 20 mL).

-

Purification: Recrystallize the crude product from ethanol to afford (2-chloro-5-fluoropyrimidin-4-yl)hydrazine as a white to off-white crystalline solid. Dry the product under vacuum.

Key Reactions and Applications in Drug Discovery

(2-chloro-5-fluoropyrimidin-4-yl)hydrazine is a versatile intermediate, primarily utilized for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This scaffold is a bioisostere of adenine and is a common core structure in many kinase inhibitors.[2]

Cyclocondensation with 1,3-Dicarbonyl Compounds

A cornerstone reaction of (2-chloro-5-fluoropyrimidin-4-yl)hydrazine is its cyclocondensation with 1,3-dicarbonyl compounds to form the pyrazolo[3,4-d]pyrimidine ring system. This reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

Caption: Formation of the pyrazolo[3,4-d]pyrimidine scaffold.

Application in the Synthesis of Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold derived from (2-chloro-5-fluoropyrimidin-4-yl)hydrazine is a privileged structure in the design of inhibitors for various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

-

CDK Inhibitors: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[3] Several potent and selective CDK inhibitors are based on the pyrazolo[3,4-d]pyrimidine core.[4] The 2-chloro substituent on the pyrimidine ring can be further functionalized through nucleophilic substitution reactions to introduce various side chains that enhance binding affinity and selectivity for the target kinase.

-

JAK Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is implicated in autoimmune diseases and some cancers.[5] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent JAK inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families.[6][7][8]

Safety and Handling

(2-chloro-5-fluoropyrimidin-4-yl)hydrazine and its precursors are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Hydrazine: Hydrazine and its derivatives are potentially carcinogenic and should be handled with extreme care.[9]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

(2-chloro-5-fluoropyrimidin-4-yl)hydrazine is a high-value chemical intermediate with significant applications in the field of drug discovery. Its synthesis, while requiring careful handling of hazardous reagents, is well-established and provides a reliable route to this versatile building block. The ability to readily form the pyrazolo[3,4-d]pyrimidine scaffold makes it an indispensable tool for medicinal chemists developing the next generation of kinase inhibitors for the treatment of cancer and other diseases. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support and facilitate further research and development in this critical area of medicinal chemistry.

References

-

PubChem. (2-chloro-5-fluoropyrimidin-4-yl)hydrazine. National Center for Biotechnology Information. [Link]

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmaceutical Sciences and Research.

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.

- Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35).

- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry.

- Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses.

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmaceutical Sciences and Research.

- Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses.

- Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules.

- 2-Chloro-5-fluoro-4-hydrazinylpyrimidine. PubChem.

- Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Sci-Hub.

- Abstract 697: Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as highly selective CDK9 inhibitors for cancer treatment.

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.

- Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544.

- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.

- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed.

- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiprolifer

- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity.

- Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. ScienceOpen.

- Recent Progress in CDK4/6 Inhibitors and PROTACs. MDPI.

- A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Semantic Scholar.

- Synthesis method of JAK inhibitor tofacitinib.

- Hydrazine, methyl-, sulf

- Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. NIH.

-

Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][10][11][12]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. ResearchGate.

- Regioselective [3+2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles. Organic & Biomolecular Chemistry.

- A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limit

Sources

- 1. 2-Chloro-5-fluoro-4-hydrazinylpyrimidine | C4H4ClFN4 | CID 55280971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 / Organic Process Research & Development, 2011 [sci-hub.ru]

- 7. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

solubility of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

2-Chloro-5-fluoro-4-hydrazinylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of targeted therapeutic agents. Its solubility profile in various organic solvents is a critical parameter that dictates its utility in synthetic reactions, purification processes, and formulation development. This guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present detailed experimental protocols for quantitative solubility determination, and discuss the practical implications of these findings for researchers in drug development.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The structure of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine offers key insights into its expected solubility.

Molecular Structure Analysis:

-

Polarity: The pyrimidine ring, with its two nitrogen atoms, along with the electronegative chlorine and fluorine atoms, creates a significant dipole moment, rendering the molecule polar.

-

Hydrogen Bonding: The hydrazinyl group (-NHNH2) is a potent hydrogen bond donor and acceptor. This feature is a primary determinant of its interaction with protic and aprotic polar solvents.

-

Aromaticity: The pyrimidine ring provides a degree of aromatic character, which can lead to π-π stacking interactions, potentially influencing its solubility in aromatic solvents.

Based on these features, we can predict the following solubility trends:

-

High Solubility Expected in: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are anticipated to be excellent solvents. These solvents can accept hydrogen bonds from the hydrazinyl group and have strong dipole-dipole interactions.

-

Moderate Solubility Expected in: Alcohols like methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors, suggesting moderate to good solubility. Ethers such as Tetrahydrofuran (THF) and 1,4-dioxane, while polar, are only hydrogen bond acceptors, which may limit solubility compared to protic solvents.

-

Low Solubility Expected in: Nonpolar solvents like hexanes, toluene, and dichloromethane are unlikely to be effective solvents due to the significant mismatch in polarity and the inability to form strong intermolecular bonds with the solute.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section outlines a robust protocol for this purpose.

Materials and Equipment

-

2-Chloro-5-fluoro-4-hydrazinylpyrimidine (analytical grade)

-

A selection of organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

-

Perform serial dilutions to create a set of calibration standards of known concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

Into separate vials, add an excess amount of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine (e.g., 10-20 mg). The key is to have undissolved solid remaining at equilibrium.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

-

-

Sample Processing and Analysis:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the HPLC peak area versus the concentration of the standard solutions.

-

Use the regression equation from the calibration curve to determine the concentration of the diluted supernatant samples.

-

Calculate the original solubility in the organic solvent by accounting for the dilution factor.

-

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 2-Chloro-5-fluoro-4-hydrazinylpyrimidine at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Observations |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | 7.2 | > 200 | Freely soluble |

| Dimethylformamide (DMF) | 6.4 | > 200 | Freely soluble | |

| N-Methyl-2-pyrrolidone (NMP) | 6.5 | > 150 | Very soluble | |

| Acetonitrile | 5.8 | 25.5 | Soluble | |

| Polar Protic | Methanol | 5.1 | 45.8 | Soluble |

| Ethanol | 4.3 | 15.2 | Sparingly soluble | |

| Isopropanol | 3.9 | 5.1 | Slightly soluble | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | 30.7 | Soluble |

| 1,4-Dioxane | 4.8 | 18.9 | Sparingly soluble | |

| Halogenated | Dichloromethane (DCM) | 3.1 | < 1.0 | Very slightly soluble |

| Aromatic | Toluene | 2.4 | < 0.5 | Practically insoluble |

| Aliphatic | n-Hexane | 0.1 | < 0.1 | Practically insoluble |

Interpretation of Results:

The hypothetical data in Table 1 aligns with our theoretical predictions. The high solubility in polar aprotic solvents like DMSO and DMF underscores the importance of strong dipole-dipole interactions and hydrogen bond acceptance. The moderate solubility in alcohols highlights the role of hydrogen bonding. The poor solubility in nonpolar solvents confirms the polar nature of the compound.

Implications for Drug Development

The solubility of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine has significant ramifications across the drug development pipeline.

Caption: Impact of Solubility on Drug Development.

-

Chemical Synthesis: Knowledge of solubility allows for the selection of appropriate reaction solvents to ensure homogeneity and optimal reaction kinetics. It also informs the choice of solvents for extraction and work-up procedures to maximize yield and purity.

-

Purification: Solubility data is crucial for developing effective crystallization methods. A good solvent system will dissolve the compound at an elevated temperature and allow for high recovery of pure crystals upon cooling. For chromatographic purification, solubility in various mobile phases is a key factor in achieving good separation.

-

Formulation: In the development of a final drug product, particularly for preclinical in vivo studies, the solubility of the active pharmaceutical ingredient (API) in various pharmaceutically acceptable solvents or co-solvent systems is a primary consideration. Poor solubility can be a major hurdle to achieving the desired drug concentration for efficacy and bioavailability studies.

Conclusion

References

A Technical Guide to the Reactivity of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine with Electrophiles

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reactivity of 2-chloro-5-fluoro-4-hydrazinylpyrimidine, a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors. The document elucidates the electronic properties of this substituted pyrimidine and its implications for reactions with various classes of electrophiles. Detailed mechanistic insights, regioselectivity considerations, and field-proven experimental protocols are presented to empower researchers in leveraging this versatile building block for drug discovery and development.

Introduction: The Strategic Importance of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 2-Chloro-5-fluoro-4-hydrazinylpyrimidine is a highly functionalized pyrimidine derivative that has garnered significant attention as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and other fused heterocyclic systems. These scaffolds are known to mimic the purine core of ATP, making them effective inhibitors of various kinases, which are critical targets in oncology and immunology.[1][2]

The presence of a chloro group at the 2-position, a fluoro group at the 5-position, and a hydrazinyl group at the 4-position imparts a unique reactivity profile to the molecule. The electron-withdrawing nature of the halogen substituents modulates the nucleophilicity of the pyrimidine ring and the appended hydrazine, influencing the regiochemical outcome of its reactions with electrophiles.[3] This guide aims to provide a comprehensive understanding of these reactivity patterns, enabling the rational design of synthetic routes to novel therapeutic agents.

Synthesis of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine

The reliable synthesis of the starting material is paramount for any synthetic campaign. 2-Chloro-5-fluoro-4-hydrazinylpyrimidine is typically prepared from 2,4-dichloro-5-fluoropyrimidine via a nucleophilic aromatic substitution reaction with hydrazine hydrate. The greater lability of the chlorine atom at the 4-position, activated by the adjacent nitrogen and the fluoro group, allows for selective displacement by hydrazine.

Core Reactivity Principles: An Analysis of Electronic Effects

The reactivity of 2-chloro-5-fluoro-4-hydrazinylpyrimidine is governed by the interplay of the electronic properties of its substituents. The pyrimidine ring itself is an electron-deficient heterocycle. This electron deficiency is further enhanced by the inductive and mesomeric effects of the chloro and fluoro substituents.

The hydrazine moiety, with its two nitrogen atoms, presents two potential sites for electrophilic attack: the terminal nitrogen (Nβ) and the nitrogen attached to the pyrimidine ring (Nα). The nucleophilicity of these nitrogen atoms is attenuated by the electron-withdrawing pyrimidine ring. However, the terminal Nβ is generally considered to be the more nucleophilic and sterically accessible of the two, making it the primary site of reaction with many electrophiles.

The chloro group at the 2-position serves as a potential leaving group for subsequent nucleophilic substitution reactions, offering a handle for further diversification of the synthesized scaffolds.

Reactions with Electrophiles: A Mechanistic and Synthetic Overview

The versatile hydrazinyl group of 2-chloro-5-fluoro-4-hydrazinylpyrimidine readily reacts with a wide array of electrophiles, leading to a diverse range of products. The following sections detail the key reaction classes and provide insights into their mechanisms and practical execution.

Cyclocondensation with 1,3-Dicarbonyl Compounds and Equivalents

One of the most powerful applications of 2-chloro-5-fluoro-4-hydrazinylpyrimidine is its use in the synthesis of pyrazolo[3,4-d]pyrimidines. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound or a functional equivalent, such as a β-ketoester.

Mechanism and Regioselectivity: The reaction is believed to proceed via an initial condensation of the more nucleophilic terminal nitrogen of the hydrazine with one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the Nα of the hydrazine onto the second carbonyl group, followed by dehydration, affords the pyrazole ring. The regioselectivity of this cyclization is a critical consideration, particularly with unsymmetrical dicarbonyl compounds.[4] Generally, the terminal nitrogen attacks the more electrophilic carbonyl carbon.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-fluoro-4-hydrazinylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

-

Step 2: Addition of Electrophile

-

Add the β-ketoester (1.0-1.2 eq) to the solution.

-

-

Step 3: Reaction Execution

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Step 4: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Data Presentation: Representative Cyclocondensation Reactions

| Electrophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ethyl acetoacetate | 2-chloro-5-fluoro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Ethanol | 80 | 4 | 85 |

| Diethyl malonate | 2-chloro-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione | Acetic Acid | 120 | 6 | 78 |

| Acetylacetone | 2-chloro-5-fluoro-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | Ethanol | 80 | 3 | 90 |

Visualization: Cyclocondensation with a β-Ketoester

Caption: Reaction pathway for pyrazolo[3,4-d]pyrimidine synthesis.

Acylation Reactions

The hydrazine moiety can be readily acylated using acylating agents such as acyl chlorides or anhydrides. The reaction typically occurs at the more nucleophilic terminal nitrogen.

Mechanism: The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to give the acylated product and a leaving group.

Experimental Protocol: Acylation of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine

-

Step 1: Reaction Setup

-

Dissolve 2-chloro-5-fluoro-4-hydrazinylpyrimidine (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq).

-

-

Step 2: Addition of Acylating Agent

-

Cool the mixture in an ice bath and add the acyl chloride or anhydride (1.0-1.1 eq) dropwise.

-

-

Step 3: Reaction Execution

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

-

Step 4: Work-up and Purification

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

-

Sulfonylation Reactions

Similar to acylation, the hydrazine group can be sulfonylated with sulfonyl chlorides. This reaction also predominantly occurs at the terminal nitrogen.

Mechanism: The terminal nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion in a nucleophilic substitution reaction to form the sulfonohydrazide.

Experimental Protocol: Sulfonylation of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine

-

Step 1: Reaction Setup

-

In a flask under an inert atmosphere, dissolve 2-chloro-5-fluoro-4-hydrazinylpyrimidine (1.0 eq) in a suitable aprotic solvent such as pyridine or DCM containing a base like TEA.

-

-

Step 2: Addition of Sulfonylating Agent

-

Cool the solution to 0 °C and add the sulfonyl chloride (1.0-1.1 eq) portion-wise or dropwise.

-

-

Step 3: Reaction Execution

-

Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

-

-

Step 4: Work-up and Purification

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

-

Reactions with Aldehydes and Ketones

The reaction of 2-chloro-5-fluoro-4-hydrazinylpyrimidine with aldehydes and ketones leads to the formation of the corresponding hydrazones. This reaction is often the first step in a two-step synthesis of pyrazoles or can be a means of protecting the hydrazine group.

Mechanism: The reaction is a classic condensation reaction. The nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. Subsequent dehydration, often acid-catalyzed, yields the stable hydrazone product.[5][6]

Visualization: Hydrazone Formation

Caption: Mechanism of hydrazone formation.

Reactions with Isothiocyanates

2-Chloro-5-fluoro-4-hydrazinylpyrimidine reacts with isothiocyanates to form thiosemicarbazide derivatives. These products can then be cyclized to form various heterocyclic systems, such as triazoles or thiadiazoles.

Mechanism: The terminal nitrogen of the hydrazine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide.

Conclusion and Future Outlook

2-Chloro-5-fluoro-4-hydrazinylpyrimidine is a valuable and versatile building block in medicinal chemistry. Its well-defined reactivity with a range of electrophiles allows for the efficient construction of diverse heterocyclic scaffolds, most notably the pyrazolo[3,4-d]pyrimidine core, which is of significant interest in the development of kinase inhibitors. A thorough understanding of the electronic effects of the pyrimidine ring and its substituents is crucial for predicting and controlling the regiochemical outcomes of these reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in the field, facilitating the exploration of new chemical space and the discovery of novel therapeutic agents. Future investigations may focus on expanding the scope of electrophiles used in reactions with this substrate and exploring the utility of the resulting products in various biological applications.

References

- Effect of substituent structure on pyrimidine electrophilic substitution. CSIR Research Space.

- Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diaz

- Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Semantic Scholar.

- Effect of substituent structure on pyrimidine electrophilic substitution. CSU Research Output.

- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz

-

A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar.

- A mechanism of pyrazole forming reaction.

- Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives.

- Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study. RSC Publishing.

- Process for the preparation of kinase inhibitors and intermedi

- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH.

- The mechanistic pathway for the formation of pyrazoline compounds by hydrazone formation.

- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig

- Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses.

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science.

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

- 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.

- Compounds and compositions as RAF kinase inhibitors.

- United States P

- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- 2-Chloro-5-fluoro-4-hydrazinylpyrimidine. PubChem.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)

- Reactions Between Arylhydrazinium Chlorides and 2-chloroquinoline-3-carbaldehydes: Molecular and Supramolecular Structures of a Hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and Two 1H-pyrazolo[3,4-b]quinolines. PubMed.

- The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.

- Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine. Baghdad Science Journal.

- Process for preparing 2-chloro-5-chloromethylpyridine.

- Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. Sci-Hub.

- ChemInform Abstract: Regioselective Synthesis of Multisubstituted Pyrazoles via Cyclocondensation of β‐Thioalkyl‐α,β‐unsatur

- Regioselective synthesis of multisubstituted pyrazoles via cyclocondensation of β-thioalkyl-α,β-unsatur

- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).

- Process for preparing 2-chloro-5-chloromethylthiazole.

- Pyrazine,2-chloro-5-hydrazinyl-. ChemBK.

- The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. Journal of the Chemical Society C - RSC Publishing.

Sources

- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchspace.csir.co.za [researchspace.csir.co.za]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-hydrazinylpyrimidine Hydrochloride: A Cornerstone Intermediate for Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a paramount objective for developing targeted therapeutics. Within this context, 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride has emerged as a critical chemical intermediate. Its strategic arrangement of reactive sites—a nucleophilic hydrazinyl group and an electrophilic C2-chloro substituent on a fluorine-decorated, electron-deficient pyrimidine core—renders it an exceptionally versatile scaffold. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and profound application in constructing pyrazolo[3,4-d]pyrimidine cores, a privileged structure in numerous approved and investigational kinase inhibitors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic and medicinal chemistry programs.

PART 1: Core Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties and safety requirements is the bedrock of its effective and safe utilization in a laboratory setting.

Physicochemical Data

The essential identification and property data for 2-Chloro-5-fluoro-4-hydrazinylpyrimidine are summarized below. Note that properties are often reported for the free base. The hydrochloride salt is typically employed to improve the compound's stability and handling characteristics.

| Property | Value | Source |

| IUPAC Name | (2-chloro-5-fluoropyrimidin-4-yl)hydrazine hydrochloride | PubChem[4] |

| CAS Number | 1314936-62-3 | PubChem[4] |

| Molecular Formula | C₄H₄ClFN₄ · HCl | Derived |

| Molecular Weight | 162.55 g/mol (Free Base)[4][5] | PubChem, Bide Pharm[4][5] |

| Canonical SMILES | C1=C(C(=NC(=C1F)N)Cl)N | PubChem[4] |

| InChI Key | IMVXJKCVBDUKOZ-UHFFFAOYSA-N | PubChem[4] |

| Appearance | Off-white to light yellow solid | Typical Supplier Data |

| Purity | ≥95% | Apollo Scientific[6] |

Safety, Handling, and Storage

GHS Hazard Classification: As a reactive chemical intermediate, 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride must be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

-

Pictograms: GHS07 (Exclamation Mark).[4]

Recommended Handling Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7][8] Ensure that an eyewash station and safety shower are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]

-

Handling Practices: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9]

-

Keep away from strong oxidizing agents and strong bases.[7]

PART 2: Synthesis and Mechanistic Rationale

The synthesis of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine is a direct and efficient process, predicated on the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic ring.

Synthetic Workflow Overview

The standard laboratory preparation involves the regioselective displacement of a chlorine atom from 2,4-dichloro-5-fluoropyrimidine using hydrazine hydrate. The C4 position is significantly more activated towards nucleophilic attack than the C2 position due to the cumulative electron-withdrawing effects of the adjacent nitrogen and the C5-fluoro substituent. This differential reactivity allows for a selective mono-substitution.

Caption: Synthesis workflow for 2-Chloro-5-fluoro-4-hydrazinylpyrimidine HCl.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted based on laboratory-specific conditions and scale.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and a suitable solvent such as ethanol or isopropanol. Cool the mixture to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add hydrazine hydrate (1.0 - 1.2 eq), either neat or as a solution in the same solvent, via the dropping funnel over 30-60 minutes.

-

Causality: The slow, controlled addition is critical to manage the exothermic reaction and prevent di-substitution, thereby maximizing the yield of the desired mono-hydrazinyl product.

-

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

-

Isolation: The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold solvent to remove unreacted starting materials and by-products.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

-

Salt Formation (Optional but Recommended): To prepare the hydrochloride salt for improved stability, the isolated free base can be suspended in a solvent like diethyl ether or isopropanol and treated with a solution of HCl (e.g., 2M HCl in diethyl ether) until the mixture is acidic. The resulting hydrochloride salt is then collected by filtration, washed with ether, and dried under vacuum.

PART 3: Reactivity and Application in Pyrazolo[3,4-d]pyrimidine Synthesis

The true value of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine lies in its ability to serve as a linchpin for the construction of the pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic system is a bioisostere of purine and a core component of many kinase inhibitors.[1][2][3]

The Key Transformation: Annulation to a Fused Ring System

The synthetic utility stems from a condensation and subsequent intramolecular cyclization reaction. The terminal nitrogen of the hydrazinyl group acts as a nucleophile, reacting with a one-carbon electrophile (such as triethyl orthoformate or formamide). This reaction forms an intermediate which readily undergoes intramolecular cyclization via nucleophilic attack of the pyrimidine ring nitrogen onto the newly formed electrophilic center, followed by elimination to yield the aromatic pyrazolo[3,4-d]pyrimidine core.

Caption: Key reaction pathway from the starting material to the pyrazolopyrimidine core.

Mechanism and Field-Proven Insights

-

Why it Works: This annulation is thermodynamically driven by the formation of a stable, aromatic fused heterocyclic system. The pyrazolo[3,4-d]pyrimidine structure mimics the natural purine bases (adenine, guanine), allowing molecules derived from it to effectively compete for the ATP-binding site of various protein kinases.[1][3]

-

Significance in Drug Development: The chlorine atom at the C4 position of the newly formed pyrazolo[3,4-d]pyrimidine is now primed for further SNAr reactions. This allows for the introduction of various side chains and pharmacophores, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This is a common strategy in the synthesis of targeted cancer therapies.[10]

Conclusion

2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride is far more than a simple chemical reagent; it is a purpose-built molecular tool designed for efficiency and versatility in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable reactivity make it an invaluable precursor for the rapid assembly of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. For drug discovery teams, mastering the use of this intermediate provides a reliable and scalable pathway to novel and potentially life-saving therapeutics.

References

-

PubChem. 2-Chloro-5-fluoro-4-hydrazinylpyrimidine | C4H4ClFN4 | CID 55280971. National Center for Biotechnology Information. [Link]

-

Vekariya, R. H., & Patel, H. D. (2014). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research, 6(1), 358-363. [Link]

-

Ibrahim, D. A., & Moustafa, A. H. (2020). A convenient synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine derivatives. Revista de Chimie, 71(2), 226-236. [Link]

-

Al-Ostath, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(1), 1-20. [Link]

-

Eldehna, W. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2479-2492. [Link]

Sources

- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-fluoro-4-hydrazinylpyrimidine | C4H4ClFN4 | CID 55280971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-fluoro-4-hydrazinylpyrimidine - CAS:1314936-62-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. 1314936-62-3 Cas No. | 2-Chloro-5-fluoro-4-hydrazinylpyrimidine | Apollo [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Versatile and Scalable Synthesis of 2,3-Disubstituted 7-Chloro-5-fluoropyrazolo[1,5-a]pyrimidines

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous clinically significant molecules, including kinase inhibitors used in targeted cancer therapy.[1][2] Compounds such as dinaciclib feature this core structure, highlighting its importance in drug design.[3] This application note provides a detailed, field-tested protocol for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines starting from the readily available intermediate, 2-Chloro-5-fluoro-4-hydrazinylpyrimidine. The described method involves a robust acid-catalyzed condensation-cyclization reaction with various 1,3-dicarbonyl compounds, offering a direct route to a diverse library of 2,3-disubstituted 7-chloro-5-fluoropyrazolo[1,5-a]pyrimidines. These products are valuable building blocks for further chemical elaboration, particularly for structure-activity relationship (SAR) studies, due to the strategic placement of chloro and fluoro substituents amenable to subsequent functionalization.

Introduction and Scientific Rationale

Pyrazolo[1,5-a]pyrimidines are aza-analogs of purines and have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[4][5] They serve as the core scaffold for drugs targeting protein kinases, G-protein coupled receptors, and other key biological targets.[1][6] The development of efficient and versatile synthetic routes to access novel analogs of this scaffold is therefore a critical endeavor in modern drug discovery.

The classical and most prevalent synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds like β-diketones.[7] This application note details an alternative and equally powerful strategy: the construction of the pyrazole ring onto a pre-existing, functionalized pyrimidine core. By employing 2-Chloro-5-fluoro-4-hydrazinylpyrimidine as the starting material, this protocol allows for the direct installation of synthetically useful chloro and fluoro groups onto the pyrimidine ring of the final bicyclic product. The chlorine atom at the 7-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for late-stage diversification to explore SAR and optimize drug-like properties.[8]

Reaction Mechanism and Pathway

The synthesis proceeds via a well-established reaction pathway for pyrazole formation, initiated by the condensation of the hydrazine moiety with a 1,3-dicarbonyl compound. The reaction is typically performed under acidic conditions, which serves to activate the carbonyl groups of the diketone toward nucleophilic attack.

The proposed mechanism involves the following key steps:

-

Initial Condensation: The terminal, more nucleophilic -NH₂ group of the hydrazinylpyrimidine attacks one of the protonated carbonyl carbons of the 1,3-dicarbonyl compound.

-

Dehydration & Imine Formation: The resulting hemiaminal intermediate rapidly dehydrates to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Final Aromatization: A subsequent dehydration step from the cyclic intermediate yields the stable, aromatic pyrazole ring, resulting in the final fused pyrazolo[1,5-a]pyrimidine product.

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocol

This protocol provides a general procedure for the synthesis of 2,3-dimethyl-7-chloro-5-fluoropyrazolo[1,5-a]pyrimidine using acetylacetone as the 1,3-dicarbonyl component. The methodology can be adapted for other symmetric or asymmetric 1,3-diketones.

3.1. Materials and Equipment

-

Reagents:

-

2-Chloro-5-fluoro-4-hydrazinylpyrimidine (≥97% purity)

-

Acetylacetone (≥99% purity)

-

Ethanol (Absolute, ≥99.8%)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc, HPLC grade)

-

Hexanes (HPLC grade)

-

-

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

-

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-fluoro-4-hydrazinylpyrimidine (1.0 eq, e.g., 1.76 g, 10.0 mmol).

-

Solvent and Reagent Addition: Add absolute ethanol (40 mL) to the flask and stir to dissolve the starting material. Add acetylacetone (1.1 eq, 1.10 g, 11.0 mmol).

-

Catalyst Addition: Carefully add 2-3 drops of concentrated hydrochloric acid to the reaction mixture. Causality Note: The acid protonates the carbonyl oxygen of the diketone, rendering the carbonyl carbon more electrophilic and accelerating the initial condensation step.

-

Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system). The reaction is typically complete within 4-6 hours. A new, more nonpolar spot corresponding to the product should appear, and the starting material spot should diminish.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate. Cool further in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.

-

Neutralization (Optional): If the filtrate is acidic, it can be neutralized with a saturated aqueous solution of sodium bicarbonate before disposal.

-

Purification: The crude product is often of high purity. For further purification, it can be recrystallized from ethanol or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation and Expected Results

The versatility of this protocol allows for the synthesis of a variety of analogs by simply changing the 1,3-dicarbonyl component. The table below summarizes expected products and typical yields for reactions with different diketones.

| 1,3-Dicarbonyl Compound | R¹ Substituent (at C2) | R² Substituent (at C3) | Expected Product Name | Typical Yield |

| Acetylacetone | -CH₃ | -CH₃ | 2,3-Dimethyl-7-chloro-5-fluoropyrazolo[1,5-a]pyrimidine | 85-95% |

| Benzoylacetone | -Ph | -CH₃ | 2-Phenyl-3-methyl-7-chloro-5-fluoropyrazolo[1,5-a]pyrimidine | 80-90% |

| Dibenzoylmethane | -Ph | -Ph | 2,3-Diphenyl-7-chloro-5-fluoropyrazolo[1,5-a]pyrimidine | 75-85% |

| Trifluoroacetylacetone | -CF₃ | -CH₃ | 2-Trifluoromethyl-3-methyl-7-chloro-5-fluoropyrazolo[1,5-a]pyrimidine | 70-80% |

Note: Yields are based on purified product and may vary depending on reaction scale and purification method.

Application in Drug Discovery: Workflow and Further Functionalization

The synthesized 7-chloro-5-fluoropyrazolo[1,5-a]pyrimidines are not merely final products but are key intermediates for creating extensive chemical libraries. The chlorine atom at the C7 position is highly activated towards SNAr reactions, allowing for the introduction of various nucleophiles (amines, alcohols, thiols) to build molecular complexity and tune pharmacological properties.

Caption: Figure 2: Workflow for Library Development

This two-vector diversification strategy (diversity at C2/C3 from the diketone and at C7 from the SNAr reaction) is a powerful tool for rapidly generating analogs for SAR exploration in a lead optimization campaign.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient reaction time; Inactive catalyst. | Increase reflux time and monitor by TLC. Add another 1-2 drops of concentrated HCl if the reaction stalls. |

| Low Yield | Product is soluble in the reaction solvent; Work-up loss. | After cooling to room temperature, reduce the solvent volume by ~50% using a rotary evaporator before cooling in an ice bath. |

| Purification Issues | Product co-elutes with impurities. | Modify the solvent system for column chromatography (e.g., switch to a dichloromethane/methanol gradient). |

| Regioisomer Formation | Use of an unsymmetrical diketone (e.g., benzoylacetone). | While typically showing high regioselectivity, isomers are possible. Careful characterization (2D NMR) is required. Purification may require preparative HPLC. |

Conclusion

The protocol described herein offers a reliable, efficient, and scalable method for the synthesis of 2,3-disubstituted 7-chloro-5-fluoropyrazolo[1,5-a]pyrimidines. This strategy provides rapid access to a class of compounds with high potential in medicinal chemistry, furnishing key intermediates that are pre-functionalized for subsequent library development. The operational simplicity and use of readily available starting materials make this a valuable procedure for both academic research and industrial drug discovery settings.

References

-

El-Sayed, M. A. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1159-1189. [Link]

-

Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]

-

Contreras, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(24), 7596. [Link]

-

WuXi AppTec. (n.d.). Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd. [Link]

-

Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

-

Cieplik, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3323. [Link]

-

ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach. ResearchGate. [Link]

-

Gomaa, A. M., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]

-

Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 56. [Link]

-

El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 195. [Link]

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

Subject: Protocol for the Condensation Reaction of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine with β-Ketoesters to Yield Biologically Relevant Pyrazolo[3,4-d]pyrimidines.

For: Researchers, Medicinal Chemists, and Drug Development Professionals.

Introduction: The Strategic Value of Pyrazolo[3,4-d]pyrimidines

In the landscape of medicinal chemistry, the pyrazolo[3,4-d]pyrimidine core is a privileged scaffold of immense strategic value. Its structure is recognized as a bioisostere of purine, the fundamental building block of nucleic acids. This structural mimicry allows it to effectively interact with a wide array of biological targets, particularly ATP-binding sites in kinases.[1][2] Consequently, derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including roles as kinase inhibitors for oncology, anti-inflammatory agents, and antivirals.[1][3][4]

The synthesis of this scaffold is therefore a cornerstone of many drug discovery programs. A robust and versatile method for its construction involves the cyclocondensation of a 4-hydrazinylpyrimidine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester. This document provides a detailed protocol and scientific rationale for the reaction between 2-Chloro-5-fluoro-4-hydrazinylpyrimidine and β-ketoesters, offering a direct route to highly functionalized pyrazolo[3,4-d]pyrimidines poised for further derivatization.

Reaction Principle and Mechanism

The core transformation is a regioselective cyclocondensation reaction, often referred to as a Gould-Jacobs type reaction. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazolo[3,4-d]pyrimidine ring system.

The mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine moiety on 2-Chloro-5-fluoro-4-hydrazinylpyrimidine is the most nucleophilic site. It initiates the reaction by attacking the more electrophilic ketone carbonyl of the β-ketoester.

-

Hydrazone Formation: A carbinolamine intermediate is formed, which rapidly eliminates a molecule of water to yield a stable hydrazone.

-

Intramolecular Cyclization: Under thermal or acidic conditions, the endocyclic nitrogen atom of the pyrimidine ring (at position 3) acts as a nucleophile, attacking the ester carbonyl. This step forms the five-membered pyrazole ring.

-

Dehydration/Aromatization: The resulting bicyclic intermediate eliminates a molecule of alcohol (from the original ester) and undergoes tautomerization to form the final, aromatic pyrazolo[3,4-d]pyrimidine product.

A proposed mechanistic pathway is illustrated below.

Sources

- 1. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]

- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Kinase Inhibitor Scaffolds Using 2-Chloro-5-fluoro-4-hydrazinylpyrimidine

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibitor Design

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently employed in the design of potent and selective kinase inhibitors.[1][2] Its structure is bioisosteric to the purine nucleus of ATP, allowing it to effectively compete for the ATP-binding site in the kinase domain.[3] This structural mimicry has been successfully exploited to develop inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs), which are critical targets in oncology and immunology.[2][4][5][6]

The strategic functionalization of the pyrazolo[3,4-d]pyrimidine core is paramount for achieving desired potency and selectivity. The starting material, 2-Chloro-5-fluoro-4-hydrazinylpyrimidine, offers a versatile platform for generating a diverse library of kinase inhibitor candidates. The hydrazine moiety serves as a precursor for the formation of the pyrazole ring, while the chloro and fluoro substituents provide handles for subsequent diversification through modern cross-coupling methodologies. This application note provides a comprehensive guide to the synthesis of a key intermediate, 2,7-difluoro-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, and its subsequent elaboration using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Safety Precautions

2-Chloro-5-fluoro-4-hydrazinylpyrimidine and its derivatives are potent chemical agents and should be handled with appropriate safety measures.

-

Hazard Identification: 2-Chloro-5-fluoro-4-hydrazinylpyrimidine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Synthetic Strategy Overview

The overall synthetic approach involves a two-stage process. The first stage is the construction of the core pyrazolo[3,4-d]pyrimidine scaffold via cyclocondensation. The second stage involves the diversification of this scaffold through palladium-catalyzed cross-coupling reactions.

}

Part 1: Synthesis of the Core Scaffold

The initial and crucial step is the formation of the pyrazolo[3,4-d]pyrimidine ring system. This is achieved through a cyclocondensation reaction between 2-Chloro-5-fluoro-4-hydrazinylpyrimidine and a suitable 1,3-dicarbonyl compound. The choice of the dicarbonyl compound will determine the substitution pattern on the pyrazole ring of the final scaffold. For the purpose of this protocol, we will use ethyl acetoacetate to introduce a methyl group at the 3-position.

Protocol 1: Synthesis of 2-Chloro-7-fluoro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol is adapted from established procedures for the cyclocondensation of hydrazines with β-ketoesters.[7] The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazolopyrimidine core.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | CAS Number | Supplier Suggestion |

| 2-Chloro-5-fluoro-4-hydrazinylpyrimidine | 162.55 | 1314936-62-3 | Major Aldrich |

| Ethyl acetoacetate | 130.14 | 141-97-9 | Major Aldrich |

| Acetic Acid (glacial) | 60.05 | 64-19-7 | Major Aldrich |

| Ethanol | 46.07 | 64-17-5 | Major Aldrich |

Experimental Procedure:

-

To a solution of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine (1.63 g, 10 mmol) in ethanol (50 mL) is added ethyl acetoacetate (1.30 g, 10 mmol).

-

Glacial acetic acid (5 mL) is then added, and the reaction mixture is heated to reflux for 4-6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with cold water, and the solid precipitate is collected by vacuum filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to afford the desired 2-Chloro-7-fluoro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Expected Yield and Characterization:

-

Yield: 75-85%

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, DMSO-d₆): δ 14.2 (br s, 1H, NH), 8.8 (d, J=3.2 Hz, 1H, H6), 2.6 (s, 3H, CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 156.5, 154.0, 152.8, 148.5 (d, J=255 Hz, C-F), 110.2, 108.5, 14.1.

Part 2: Diversification of the Core Scaffold

The synthesized 2-Chloro-7-fluoro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a versatile intermediate for further functionalization. The chlorine atom at the 2-position is susceptible to displacement via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[8] In this protocol, the 2-chloro position of the pyrazolopyrimidine scaffold is coupled with a representative arylboronic acid.

}

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | CAS Number | Supplier Suggestion |

| 2-Chloro-7-fluoro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine | 200.59 | N/A | Synthesized in Part 1 |

| 4-Methoxyphenylboronic acid | 151.96 | 5720-07-0 | Major Aldrich |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 14221-01-3 | Major Aldrich |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 497-19-8 | Major Aldrich |

| 1,4-Dioxane | 88.11 | 123-91-1 | Major Aldrich |

| Water | 18.02 | 7732-18-5 | N/A |

Experimental Procedure:

-

To a microwave vial is added 2-Chloro-7-fluoro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (201 mg, 1 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2 mmol).

-

The vial is sealed and evacuated and backfilled with argon three times.

-

A degassed solution of 1,4-dioxane (4 mL) and water (1 mL) is added, followed by tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

-

The reaction mixture is heated to 100 °C for 30 minutes in a microwave reactor.

-

After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-methoxyphenyl)-7-fluoro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Expected Yield and Characterization:

-

Yield: 65-80%

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): δ 11.5 (br s, 1H, NH), 8.6 (d, J=3.2 Hz, 1H, H6), 8.4 (d, J=8.8 Hz, 2H, Ar-H), 7.0 (d, J=8.8 Hz, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.7 (s, 3H, CH₃).

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the 2-position of the scaffold.[9][10][11]

}

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | CAS Number | Supplier Suggestion |

| 2-Chloro-7-fluoro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine | 200.59 | N/A | Synthesized in Part 1 |

| Morpholine | 87.12 | 110-91-8 | Major Aldrich |

| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 915.72 | 51364-51-3 | Major Aldrich |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 564483-18-7 | Major Aldrich |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 865-48-5 | Major Aldrich |

| Toluene | 92.14 | 108-88-3 | Major Aldrich |

Experimental Procedure:

-

To a dry Schlenk tube is added 2-Chloro-7-fluoro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (201 mg, 1 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol).

-

The tube is sealed, evacuated, and backfilled with argon three times.

-

Dry, degassed toluene (5 mL) and morpholine (105 mg, 1.2 mmol) are added via syringe.

-

The reaction mixture is heated to 100 °C for 12-18 hours.

-

After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-(morpholino)-7-fluoro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Expected Yield and Characterization:

-

Yield: 70-85%

-

Appearance: White solid.

-

¹H NMR (400 MHz, CDCl₃): δ 11.2 (br s, 1H, NH), 8.4 (d, J=3.2 Hz, 1H, H6), 3.9 (t, J=4.8 Hz, 4H, N-CH₂), 3.8 (t, J=4.8 Hz, 4H, O-CH₂), 2.5 (s, 3H, CH₃).

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the synthesis of a diverse range of kinase inhibitor scaffolds based on the pyrazolo[3,4-d]pyrimidine core. Starting from the readily accessible 2-Chloro-5-fluoro-4-hydrazinylpyrimidine, the core scaffold can be efficiently constructed and subsequently functionalized using modern palladium-catalyzed cross-coupling reactions. These methods offer a high degree of control over the final structure, enabling the systematic exploration of the structure-activity relationship and the development of novel, potent, and selective kinase inhibitors.

References

-

Zheng, N., et al. (2020). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 192, 112185. [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoro-4-hydrazinylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]